Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Description
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at position 4, an ethoxy group at position 5, and a fluorine atom at position 2 of the aromatic ring. Its structural features—electron-withdrawing halogens (Br, F) and an electron-donating ethoxy group—create a unique electronic profile that influences reactivity, solubility, and stability.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-bromo-5-ethoxy-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-3-15-10-5-7(11(14)16-4-2)9(13)6-8(10)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPJFQDLSFPLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)OCC)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212539 | |
| Record name | Benzoic acid, 4-bromo-5-ethoxy-2-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694637-08-5 | |
| Record name | Benzoic acid, 4-bromo-5-ethoxy-2-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694637-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-5-ethoxy-2-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse research sources, case studies, and data tables.
This compound belongs to the class of benzoic acid esters, characterized by the presence of halogen and ethoxy substituents. The presence of these groups can significantly influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of fluorinated benzoates have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA gyrase activity, which is critical for bacterial replication .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar derivatives | K. pneumoniae | 8 µg/mL |
Cytotoxicity and Cancer Research
The potential cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation through apoptosis induction. The compound's structure allows it to interact with specific cellular pathways involved in cancer cell survival and growth.
Case Study:
In a study involving human leukemia cells, this compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control treatments . The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to bind to specific targets within cells. Molecular docking studies have suggested that this compound can effectively bind to enzymes involved in metabolic pathways critical for cancer cell survival, such as thymidylate synthase and dihydrofolate reductase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. Variations in substituent groups can lead to significant changes in potency and selectivity against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility and bioavailability |
| Bromine atom | Increases antibacterial activity |
| Fluorine atom | Modulates interaction with target enzymes |
Scientific Research Applications
Table 1: Synthesis Overview
| Method | Key Steps | Yield | References |
|---|---|---|---|
| SelectFluor Method | Reaction with 3,5-diethoxy-benzoic acid ethyl ester | High | |
| One-Pot Synthesis | Sequential reactions using Lewis acids | Moderate |
Medicinal Chemistry Applications
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance biological activity against specific targets.
Case Study: Antidiabetic Agents
This compound is a precursor for synthesizing compounds like dapagliflozin, an antidiabetic medication. Research indicates that the compound's derivatives exhibit significant activity in inhibiting glucose reabsorption in renal tubules, thus lowering blood sugar levels .
| Compound | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Dapagliflozin | SGLT2 Inhibition | 0.49 | |
| Compound A (derived) | Topoisomerase IV Inhibition | 4.80 |
Chemical Biology Applications
The compound has shown potential in chemical biology, particularly in studies involving enzyme inhibition. For instance, derivatives have been tested against bacterial topoisomerases, which are critical for DNA replication and repair processes.
Case Study: Topoisomerase Inhibition
In a comparative study, derivatives of this compound were evaluated for their potency against Escherichia coli topoisomerases. Results indicated that some derivatives exhibited comparable efficacy to established fluoroquinolone antibiotics, suggesting their utility in developing new antibacterial agents .
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science, particularly in the development of polymeric materials and coatings due to its unique chemical properties.
Table 3: Material Properties
| Property | Value | Application |
|---|---|---|
| Solubility | Soluble in organic solvents | Coating formulations |
| Thermal Stability | High decomposition temperature | Polymer synthesis |
Comparison with Similar Compounds
Halogen Substitution Variations
Substituted benzoates often differ in the type and position of halogens, which significantly alter their physicochemical properties:
Key Observations :
Alkoxy Group Variations
Alkoxy substituents influence solubility and electronic properties:
Key Observations :
Functional Group Additions
Additional functional groups expand reactivity and applications:
Key Observations :
- Amino Groups: The presence of NH₂ (in ) introduces nucleophilic sites, enabling peptide coupling or Schiff base formation.
- Benzyloxy Groups : The benzyloxy moiety (in ) increases molecular complexity, making it suitable for targeted drug delivery systems.
Preparation Methods
Starting Material Preparation and Halogenation
A common approach begins with 2-fluorobenzoic acid derivatives, given the fluorine’s strong directing effect. Bromination at the 4-position can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid polybromination or substitution at undesired positions.
Etherification to Introduce the Ethoxy Group
The ethoxy substituent at the 5-position can be introduced via nucleophilic aromatic substitution or direct alkylation:
- Phenolic hydroxyl groups on the aromatic ring can be alkylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate to form the ethoxy group.
- Alternatively, aromatic nucleophilic substitution can be performed if a suitable leaving group is present at the 5-position.
This step requires careful control to avoid affecting the halogen substituents.
Esterification to Form the Ethyl Benzoate
Esterification of the carboxylic acid group to the ethyl ester is typically achieved by:
- Fischer esterification: Reacting the benzoic acid derivative with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
- Alternatively, transesterification of methyl or other alkyl esters with ethanol under acidic or basic catalysis can be employed.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Bromine or NBS, nitric acid, silver nitrate, controlled temp (0-5 °C) | 4-bromo-2-fluorobenzoic acid derivative |
| 2 | Etherification | Ethyl bromide, K2CO3, DMF or acetone, reflux | Introduction of ethoxy group at 5-position |
| 3 | Esterification | Ethanol, acid catalyst, reflux | Formation of this compound |
Research Findings and Optimization Notes
- Reaction temperature control during bromination is crucial (0–5 °C) to prevent side reactions and ensure regioselectivity.
- Use of inert atmosphere (nitrogen) during sensitive steps such as cyanide substitution or etherification can improve yields and reduce impurities.
- Molar ratios of reagents, especially halogenating agents and bases, are optimized to favor monosubstitution and avoid overreaction.
- Purification typically involves crystallization or column chromatography to isolate the target compound with high purity.
- Yields reported in related halogenated benzoate syntheses range from 70% to 85%, depending on reaction conditions and scale.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Challenges/Limitations |
|---|---|---|
| Bromination with NBS | High regioselectivity, mild conditions | Requires careful temp control |
| Etherification via alkylation | Straightforward, uses common reagents | May require protection of other groups |
| Fischer esterification | Simple, widely used | Acid-sensitive groups may be affected |
| Transesterification | Mild conditions, selective | Requires pre-formed ester intermediates |
Summary of Key Data
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Bromination temperature | 0–5 °C | To avoid polybromination |
| Etherification solvent | DMF, acetone | Polar aprotic solvents preferred |
| Esterification catalyst | Sulfuric acid, p-TsOH | Acid catalysis for Fischer esterification |
| Reaction time | 1–5 hours (bromination) | Depends on scale and reagents |
| Yield | 70–85% | Optimized with molar ratios and temp |
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the benzoate core. A typical approach involves:
- Step 1 : Bromination at position 4 using N-bromosuccinimide (NBS) in DMF under controlled temperature (0–5°C) to minimize polybromination.
- Step 2 : Ethoxylation at position 5 via nucleophilic aromatic substitution (SNAr) with sodium ethoxide in anhydrous THF, requiring inert conditions to avoid hydrolysis.
- Step 3 : Fluorination at position 2 using Selectfluor® in acetonitrile at 60°C for 12 hours.
Key Considerations : - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates.
- Yield optimization depends on stoichiometric ratios (e.g., excess Selectfluor® improves fluorination efficiency but may increase side products) .
Table 1 : Comparative Yields Under Different Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Bromination | NBS | DMF | 0 | 85 | 98% |
| Ethoxylation | NaOEt | THF | 25 | 72 | 95% |
| Fluorination | Selectfluor® | MeCN | 60 | 68 | 97% |
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : A multi-technique approach is essential:
- X-ray Crystallography : Single-crystal analysis using SHELXL (version 2018) refines bond lengths and angles. For example, C-Br and C-F distances should align with literature values (1.89–1.92 Å and 1.34–1.38 Å, respectively) .
- NMR Spectroscopy :
- ¹H NMR : Ethoxy group protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 4.3–4.5 ppm).
- ¹³C NMR : Carbonyl resonance at ~165 ppm, with deshielding at fluorinated C2 (δ 160–165 ppm).
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 290.98 (theoretical: 290.97) .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, OEt, F) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Substituent positioning dictates reactivity in Suzuki-Miyaura or Ullmann couplings:
- Bromine at C4 : Acts as the primary coupling site due to lower steric hindrance compared to C2 (fluorine’s electronegativity reduces electron density, slowing oxidative addition).
- Ethoxy at C5 : Electron-donating groups stabilize intermediates during coupling but may sterically hinder catalyst access.
Experimental Design : - Compare catalytic systems (Pd(PPh₃)₄ vs. XPhos Pd G3) in coupling with aryl boronic acids.
- Monitor regioselectivity via LC-MS and DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to map electron density distribution .
Table 2 : Substituent Effects on Coupling Efficiency
| Catalyst | Coupling Partner | Yield (%) | Regioselectivity (C4:C2) |
|---|---|---|---|
| Pd(PPh₃)₄ | PhB(OH)₂ | 62 | 9:1 |
| XPhos Pd G3 | 4-MeO-PhB(OH)₂ | 78 | 12:1 |
Q. What computational strategies can predict the biological activity of this compound against target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The bromine and ethoxy groups may occupy hydrophobic pockets, while fluorine enhances binding via halogen bonds.
- Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase. Compare with analogs like Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate to assess scaffold flexibility .
- ADMET Prediction : SwissADME evaluates logP (estimated 3.2) and bioavailability, highlighting potential metabolic stability issues due to ester hydrolysis .
Q. How can contradictory data on the antimicrobial activity of structurally similar benzoates be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent variations. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., Ethyl 2-bromo-5-fluorobenzoate) in standardized MIC assays against S. aureus and E. coli.
- Mechanistic Profiling : Use fluorescence-based bacterial membrane permeability assays to differentiate bacteriostatic vs. bactericidal effects.
- Meta-Analysis : Aggregate data from PubChem and DSSTox to identify trends in substituent-driven activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
